molecular formula C18H22O4 B14336763 2-(2-Ethoxyethoxy)ethyl (naphthalen-1-yl)acetate CAS No. 106644-37-5

2-(2-Ethoxyethoxy)ethyl (naphthalen-1-yl)acetate

Cat. No.: B14336763
CAS No.: 106644-37-5
M. Wt: 302.4 g/mol
InChI Key: BCNMWZPZYNNVJM-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethoxy)ethyl (naphthalen-1-yl)acetate is a chemical compound with a complex structure that includes both an ethoxyethoxyethyl group and a naphthalen-1-yl acetate group. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethoxy)ethyl (naphthalen-1-yl)acetate typically involves the esterification of naphthalen-1-yl acetic acid with 2-(2-ethoxyethoxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethoxy)ethyl (naphthalen-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxyethoxyethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Naphthalen-1-yl acetic acid derivatives.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted naphthalen-1-yl acetates.

Scientific Research Applications

2-(2-Ethoxyethoxy)ethyl (naphthalen-1-yl)acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)ethyl (naphthalen-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acetate
  • Ethanol, 2-(2-ethoxyethoxy)-, acetate
  • Ethyl 2-(naphthalen-1-yloxy)acetate
  • Methyl 2-(naphthalen-2-yl)acetate

Uniqueness

2-(2-Ethoxyethoxy)ethyl (naphthalen-1-yl)acetate is unique due to its combination of the ethoxyethoxyethyl group and the naphthalen-1-yl acetate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

106644-37-5

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

2-(2-ethoxyethoxy)ethyl 2-naphthalen-1-ylacetate

InChI

InChI=1S/C18H22O4/c1-2-20-10-11-21-12-13-22-18(19)14-16-8-5-7-15-6-3-4-9-17(15)16/h3-9H,2,10-14H2,1H3

InChI Key

BCNMWZPZYNNVJM-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOC(=O)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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